molecular formula C13H19NO4S2 B2598499 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide CAS No. 874788-12-2

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide

Cat. No.: B2598499
CAS No.: 874788-12-2
M. Wt: 317.42
InChI Key: CPWVMWSJCWRHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride” is a related compound . It has a molecular weight of 211.67 . Another related compound is “(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride” with a molecular weight of 232.71 .


Molecular Structure Analysis

The InChI code for “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride” is 1S/C6H10ClNO3S/c1-8(6(7)9)5-2-3-12(10,11)4-5/h5H,2-4H2,1H3 . For “(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride”, the InChI code is 1S/C5H9ClO4S2/c6-12(9,10)4-5-1-2-11(7,8)3-5/h5H,1-4H2 .

Scientific Research Applications

Catalytic Reagents and Synthesis Applications

Sulfonamide compounds, such as N-bromobenzene-1,3-disulfonamide and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, have been utilized as novel catalytic reagents in chemical synthesis, including the silylation of alcohols, phenols, and thiols (Ghorbani‐Vaghei et al., 2006). These studies highlight the efficiency of sulfonamide derivatives in facilitating various chemical reactions under mild and environmentally friendly conditions, suggesting that similar applications could be explored for N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide in synthesis and catalysis.

Fluorescent Probes for Chemical Detection

Research on sulfonamide-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols indicates the utility of sulfonamides in the development of sensitive and selective detection techniques (Wang et al., 2012). This suggests potential research applications of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide in the creation of novel fluorescent probes for environmental and biological sciences.

Antimicrobial and Antiproliferative Agents

The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have shown effective antimicrobial and antiproliferative activities (Shimaa M. Abd El-Gilil, 2019). This highlights the potential of sulfonamide compounds in pharmaceutical research, particularly in the development of new drugs with specific biological activities.

Inhibitors of Tumor-associated Isozymes

Halogenated sulfonamides have been investigated as inhibitors of the tumor-associated carbonic anhydrase IX isozyme, demonstrating potent inhibition profiles (Ilies et al., 2003). This suggests that N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide could be explored for its potential application in cancer research as an inhibitor of specific enzymes associated with tumor growth and metastasis.

Safety and Hazards

The safety information for “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride” can be found in its MSDS . Similarly, the safety information for “(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride” is available in its MSDS .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-ethyl-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c1-3-11-4-6-13(7-5-11)20(17,18)14(2)12-8-9-19(15,16)10-12/h4-7,12H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWVMWSJCWRHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.